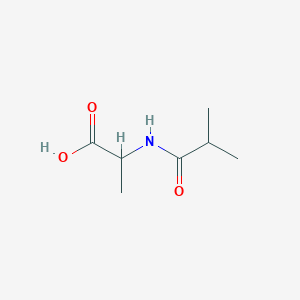

2-(2-Methylpropanamido)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Methylpropanamido)propanoic acid is an organic compound belonging to the class of carboxylic acids. It is a white solid with a molecular formula of C7H13NO3 and a molecular weight of 159.18 g/mol. This compound is versatile and has a wide range of applications in both organic and inorganic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropanamido)propanoic acid involves the reaction of 2-methylpropanoyl chloride with glycine in the presence of a base. The reaction proceeds as follows:

- Add glycine (1 equivalent) to a solution of 2-methylpropanoyl chloride (1 equivalent) in a dry solvent (e.g., dichloromethane or ethyl acetate).

- Add a base (e.g., NaOH or KOH) to the reaction mixture to neutralize the HCl generated during the reaction.

- Stir the reaction mixture at room temperature for several hours.

- Extract the product with a suitable solvent (e.g., ethyl acetate) and wash with water.

- Dry the organic layer over anhydrous magnesium sulfate.

- Concentrate the solution under reduced pressure to obtain the crude product.

- Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain this compound as a white solid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methylpropanamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-(2-Methylpropanamido)propanoic acid has been studied extensively in scientific research for its potential therapeutic and biochemical effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The compound is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

Mecanismo De Acción

The mechanism of action of 2-(2-Methylpropanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory and antioxidant properties are attributed to its ability to modulate signaling pathways and reduce oxidative stress . The anticancer effects are believed to result from its ability to induce apoptosis and inhibit cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Benzyl-2-methylpropanamido)propanoic acid: This compound has a similar structure but includes a benzyl group, which may alter its chemical properties and applications.

3-Bromo-2-methylpropanoic acid:

Uniqueness

2-(2-Methylpropanamido)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it valuable in multiple fields, including chemistry, biology, medicine, and industry.

Actividad Biológica

2-(2-Methylpropanamido)propanoic acid, also known as a derivative of propanoic acid, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a methylpropanamide group, which may influence its interaction with biological systems, such as enzymes and receptors. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Research indicates that this compound may interact with various biological targets, modulating their activity. Such interactions can lead to significant physiological effects, including modulation of metabolic pathways and potential therapeutic applications.

Enzyme Interaction

Studies have shown that this compound can act as an inhibitor of certain enzymes. For instance, its structural analogs have been tested for their ability to inhibit specific metabolic enzymes involved in cancer cell proliferation. The inhibition profile suggests that modifications in the side chains can enhance or diminish enzyme affinity and specificity.

Case Studies

-

Cancer Cell Proliferation : A study highlighted the effects of this compound on human cancer cell lines. The compound demonstrated micromolar inhibitory activity against key enzymes involved in cell cycle regulation, leading to reduced proliferation rates in vitro. The half-maximal inhibitory concentration (IC50) values were determined through dose-response assays.

Compound IC50 (µM) Target Enzyme 2-Methylpropanamido 5.0 HSET (KIFC1) Analog A 3.5 Eg5 Analog B 12.0 Other Metabolic Enzyme -

Opioid Receptor Modulation : Another investigation explored the potential of this compound in modulating opioid receptors. It was found to exhibit selective antagonist activity at μ-opioid receptors, which can have implications for pain management therapies.

Receptor Type Binding Affinity (nM) μ-opioid 1.02 δ-opioid 9.78 κ-opioid 18.9

Pharmacological Characterization

Pharmacological studies have characterized the effects of this compound on various receptor systems. The compound's selectivity for different opioid receptors was assessed using competitive binding assays, demonstrating its potential as a therapeutic agent in pain management.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the amide group significantly affect biological activity. For example, substituting different alkyl groups on the amide nitrogen alters the compound's ability to engage with target receptors effectively.

Propiedades

IUPAC Name |

2-(2-methylpropanoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4(2)6(9)8-5(3)7(10)11/h4-5H,1-3H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSRXFYGMVCCPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.